molecular formula C18H19FN2O3 B2588585 N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1206991-78-7

N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2588585
CAS No.: 1206991-78-7
M. Wt: 330.359
InChI Key: MMUNKPKSPSXINI-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide is an organic compound that features a complex structure with both fluorophenoxy and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps. One common approach is to start with the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with oxalyl chloride to form the oxalamide derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to specific targets, while the oxalamide moiety can facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-chlorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
  • N1-(2-(4-bromophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
  • N1-(2-(4-methylphenoxy)ethyl)-N2-(1-phenylethyl)oxalamide

Uniqueness

N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorinated compound may exhibit enhanced stability and specific interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-13(14-5-3-2-4-6-14)21-18(23)17(22)20-11-12-24-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNKPKSPSXINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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